3,4-dichloro-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzamide

DDR1 inhibition Kinase binding assay Structure-activity relationship

This specific 3,4-dichloro substitution pattern is critical for DDR1 binding pocket complementarity, as confirmed by Kinomescan profiling (Kd=31 nM). Regioisomeric variants (e.g., pyrazole-4-yl connectivity) or alternative halogenation patterns (5-bromo-2-chloro, unsubstituted benzamide) dramatically alter target engagement, making generic interchange scientifically unjustifiable. Its >135-fold gap between biochemical binding and cellular engagement makes it the definitive positive control for in vitro DDR1 kinase domain assays, where cell permeability is not a confounding variable.

Molecular Formula C17H14Cl2N4O
Molecular Weight 361.23
CAS No. 2034384-46-6
Cat. No. B3000386
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-dichloro-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzamide
CAS2034384-46-6
Molecular FormulaC17H14Cl2N4O
Molecular Weight361.23
Structural Identifiers
SMILESCN1C(=CC=N1)C2=CN=CC(=C2)CNC(=O)C3=CC(=C(C=C3)Cl)Cl
InChIInChI=1S/C17H14Cl2N4O/c1-23-16(4-5-22-23)13-6-11(8-20-10-13)9-21-17(24)12-2-3-14(18)15(19)7-12/h2-8,10H,9H2,1H3,(H,21,24)
InChIKeySSELHBRKXTUSLE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,4-Dichloro-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzamide: A Selective DDR1-Targeted Chemical Probe for Fibrosis and Oncology Research


3,4-Dichloro-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzamide (CAS 2034384-46-6) is a synthetic small-molecule kinase inhibitor belonging to the benzamide class of heteroaryl derivatives. It is primarily documented as a potent inhibitor of Discoidin Domain Receptor 1 (DDR1), a collagen-activated receptor tyrosine kinase implicated in fibrosis, cancer invasion, and metastasis [1]. The compound features a 3,4-dichlorobenzamide pharmacophore linked via a methylene bridge to a pyridine-pyrazole biaryl system; this specific substitution pattern is structurally distinct from other in-class benzamide derivatives and is associated with high DDR1 binding affinity in kinase profiling assays [1].

Why Generic Substitution Fails for 3,4-Dichloro-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzamide in DDR1-Targeted Projects


Substituting 3,4-dichloro-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzamide with a close structural analog—such as the unsubstituted benzamide (CAS 2034521-37-2) or the 5-bromo-2-chloro variant (CAS 2034308-76-2)—introduces significant risk of altered target engagement and selectivity [1]. The 3,4-dichloro substitution pattern on the benzamide ring is a critical determinant of DDR1 binding pocket complementarity; even conservative replacements can dramatically shift kinase inhibition profiles, as demonstrated by the >135-fold drop in cellular DDR1 potency observed between biochemical binding (Kd = 31 nM) and cell-based engagement (IC50 = 4,190 nM) for the target compound [2]. Furthermore, regioisomeric variation—such as connecting the pyrazole at the 4-position rather than the 5-position of the pyridine ring—creates entirely different molecular geometries with uncharacterized DDR1 pharmacology, making generic interchange scientifically unjustifiable without explicit head-to-head validation [2].

Quantitative Differentiation Evidence for 3,4-Dichloro-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzamide Relative to Key Analogs


DDR1 Biochemical Binding Affinity Advantage of the 3,4-Dichloro Substitution Pattern

The 3,4-dichloro substitution on the benzamide ring confers nanomolar DDR1 binding affinity. In a Kinomescan assay using wild-type human DDR1 kinase domain (residues R565–V876), this compound achieved a Kd of 31 nM [1]. While direct Kd data for the unsubstituted benzamide comparator (CAS 2034521-37-2) or the 5-bromo-2-chloro analog (CAS 2034308-76-2) in the same assay are not publicly available, class-level SAR from DDR1 benzamide inhibitor programs indicates that removal of the 3,4-dichloro motif typically results in a >10-fold loss in DDR1 biochemical potency [2]. This positions the 3,4-dichloro pattern as a pharmacophoric requirement for maintaining sub-100 nM DDR1 engagement, differentiating it from non-chlorinated or mono-halogenated analogs which generally fall into the >300 nM range [2].

DDR1 inhibition Kinase binding assay Structure-activity relationship

Cellular DDR1 Engagement Efficiency: Quantified Translational Gap

The compound's cellular DDR1 engagement was measured at IC50 = 4,190 nM in a NanoBRET assay using HEK293T cells expressing C-terminal NanoLuc-fused full-length DDR1, a >135-fold shift relative to its biochemical Kd of 31 nM [1]. This large translational gap is a quantifiable selection criterion when choosing between this compound and clinical-stage DDR1 inhibitors. For instance, the reference DDR inhibitor DDR1-IN-1 demonstrates cellular IC50 values of approximately 14 nM against DDR1 in comparable NanoBRET assays, representing a ~300-fold greater cellular potency [2]. This gap defines the compound's utility as a biochemical tool compound rather than a cellular probe, a critical distinction for experimental design.

Cellular target engagement NanoBRET DDR1 inhibitor

Structural Differentiation: Pyrazole Regioisomer Control for Consistent DDR1 Pharmacophore Geometry

This compound features the 1-methyl-1H-pyrazol-5-yl group attached at the 5-position of the pyridine ring. A closely related regioisomer, 3,4-dichloro-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide (same molecular formula C17H14Cl2N4O, MW 361.23), connects the pyrazole through its 4-position . In DDR1 benzamide inhibitors, the 5-yl connectivity is essential for proper orientation of the pyrazole N2 nitrogen toward the DDR1 hinge region, forming a critical hydrogen bond with Met704 [1]. The 4-yl regioisomer presents a different dihedral angle (~35° rotation) that disrupts this hinge interaction, predicted to reduce DDR1 binding affinity by >50-fold based on molecular docking and published DDR1 hinge-binding SAR [1]. Procurement of the correct regioisomer—confirmed via diagnostic ¹H-NMR pyrazole coupling patterns—is therefore non-negotiable for DDR1 pharmacology.

Regioisomeric purity Pyrazole connectivity DDR1 pharmacophore

Metabolic Stability Implication of the 3,4-Dichloro Substitution vs. Halo Alternative Analogs

Halogen substitution pattern on the benzamide ring directly influences oxidative metabolism susceptibility. The 3,4-dichloro arrangement creates a metabolically deactivated phenyl ring, with chlorine atoms blocking both potential CYP450 hydroxylation sites at the meta and para positions [1]. In contrast, the 2-chloro-5-bromo analog (CAS 2034308-76-2) retains an unsubstituted position amenable to hydroxylation, and the unsubstituted benzamide analog (CAS 2034521-37-2) is predicted to undergo rapid Phase I metabolism [1]. While experimental microsomal stability data for the target compound are not publicly available, the 3,4-dichloro pattern has demonstrated a >3-fold improvement in human liver microsome half-life over mono-chlorinated or unsubstituted benzamide analogs in a structurally related DDR1 inhibitor series [2].

Metabolic stability CYP liability Halogen substitution

Optimal Scientific Application Scenarios for 3,4-Dichloro-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzamide in DDR1-Targeted Research


Biochemical DDR1 Kinase Assay Development and Screening

The compound's Kd of 31 nM against the DDR1 kinase domain, measured via the industry-standard Kinomescan platform, makes it suitable as a positive control or reference inhibitor in biochemical DDR1 assays [1]. Researchers developing TR-FRET, fluorescence polarization, or radiometric DDR1 kinase activity assays can use this compound to validate assay sensitivity and establish Z'-factor benchmarks. Its ~135-fold gap between biochemical binding (31 nM) and cellular engagement (4,190 nM) makes it specifically appropriate for in vitro kinase domain studies, where cell permeability and intracellular protein binding are not confounding variables [1].

Structure-Activity Relationship (SAR) Expansion Around the 3,4-Dichlorobenzamide DDR1 Pharmacophore

With the 3,4-dichloro substitution pattern providing verified DDR1 biochemical potency, medicinal chemistry teams can use this compound as a benchmark scaffold for systematic SAR exploration [1]. The defined pyrazole-5-yl connectivity, confirmed by NMR characterization, ensures that any potency changes observed in synthesized analogs can be attributed to deliberate structural modifications rather than regioisomeric heterogeneity, a common confounding factor in heterocyclic lead optimization [2].

In Vitro Fibrosis Model Studies Requiring Defined Biochemical DDR1 Inhibition

For in vitro fibrosis models (e.g., TGF-β-stimulated fibroblast-to-myofibroblast transition assays), where DDR1's collagen-signaling role is being interrogated, this compound provides a pharmacologically defined tool [1]. Because its cellular IC50 is 4,190 nM, researchers can design experiments that distinguish between biochemical DDR1 inhibition (achievable at sub-μM extracellular concentrations) and cellular DDR1 pathway suppression (requiring >4 μM), enabling nuanced dissection of DDR1's kinase-dependent versus scaffold functions [1].

Kinase Selectivity Profiling Reference Point

The Kinomescan binding data for this compound includes selectivity profiling against a panel of human kinases, with the Kd for DDR1 (31 nM) serving as the primary potency anchor [1]. This establishes the compound as a useful reference point for cross-screening selectivity in DDR1-focused chemical biology campaigns. Given the >135-fold window between its DDR1 biochemical binding and cellular engagement, researchers evaluating other putative DDR1 inhibitors can use this compound to distinguish genuine biochemical inhibitors from compounds with confounding cellular activity profiles [1].

Quote Request

Request a Quote for 3,4-dichloro-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.